molecular formula C10H12N2O2 B12316261 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B12316261
M. Wt: 192.21 g/mol
InChI Key: QEGACKZTEAJPSB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C10H12N2O2 It is a pyrimidine derivative characterized by a cyclobutyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context of use.

Comparison with Similar Compounds

  • 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid
  • 2-Cyclobutyl-4-methylpyrimidine-5-carboxamide
  • 2-Cyclobutyl-4-methylpyrimidine-5-carboxylate

Comparison: Compared to similar compounds, 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is unique due to its specific functional groups and structural configurationFor instance, the presence of the carboxylic acid group may enhance its solubility in water and its ability to form hydrogen bonds, which can be advantageous in certain chemical and biological contexts .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-8(10(13)14)5-11-9(12-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

QEGACKZTEAJPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCC2

Origin of Product

United States

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